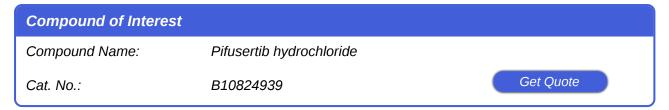


TAS-117 Hydrochloride: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective oral allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of TAS-117. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in oncology and signal transduction pathways.

Discovery of TAS-117 Hydrochloride

The discovery of TAS-117 emerged from the strategic pursuit of allosteric inhibitors of the Akt kinase, a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. Unlike ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket, allosteric inhibitors offer the potential for greater selectivity and a more favorable safety profile.

The development of TAS-117 likely involved a multi-pronged approach common in modern drug discovery:

 High-Throughput Screening (HTS): A large chemical library was likely screened to identify initial "hit" compounds that demonstrated inhibitory activity against Akt.



- Structure-Based Drug Design (SBDD): Following the identification of initial hits, computational modeling and X-ray crystallography would have been employed to understand the binding interactions between the compounds and the allosteric pocket of Akt. This information is crucial for guiding the subsequent optimization of the lead compounds.
- Lead Optimization: A systematic medicinal chemistry effort would have been undertaken to synthesize analogs of the lead compounds. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the drug candidate. Key structure-activity relationships (SAR) would have been established to guide the design of molecules with enhanced efficacy and drug-like properties.

While the specific details of the lead discovery and optimization process for TAS-117 are proprietary to Taiho Pharmaceutical Co., Ltd., the general principles of targeting allosteric sites on kinases would have been central to its discovery.

Synthesis of TAS-117 Hydrochloride

The chemical name for TAS-117 is (1r,3r)-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1]oxazin-2-yl)phenyl)cyclobutan-1-ol. The hydrochloride salt is the form used in clinical development. While the specific, scaled-up manufacturing process for TAS-117 hydrochloride is proprietary, a plausible retrosynthetic analysis and forward synthesis based on its chemical structure can be proposed.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of TAS-117 would involve breaking the key bonds to simplify the molecule into readily available starting materials. The core imidazo[1,2-c]pyrido[1]oxazine heterocycle can be constructed from simpler precursors. The substituted cyclobutanol moiety can be synthesized separately and coupled to the heterocyclic core.

Proposed Synthetic Route:

The synthesis would likely involve a multi-step sequence. A key step would be the formation of the tricyclic imidazo[1,2-c]pyrido[1]oxazine core. This could be achieved through a condensation reaction involving a substituted aminopyridine and a suitable carbonyl



compound. The phenyl group at the 3-position of the imidazo[1,2-c]pyrido[1]oxazine ring would likely be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

The synthesis of the (1r,3r)-3-amino-1-methyl-3-(4-bromophenyl)cyclobutan-1-ol intermediate would be a critical part of the overall synthesis. This could be prepared from a commercially available cyclobutanone derivative through a series of stereoselective reactions to install the amino, methyl, and hydroxyl groups with the correct relative stereochemistry.

Finally, a palladium-catalyzed cross-coupling reaction between the brominated cyclobutanol intermediate and a suitable organometallic derivative of the imidazo[1,2-c]pyrido[1]oxazine core would furnish the final carbon skeleton of TAS-117. Conversion to the hydrochloride salt would be achieved by treatment with hydrochloric acid.

It is important to note that this is a proposed synthetic strategy, and the actual manufacturing process may differ significantly.

Mechanism of Action and Signaling Pathway

TAS-117 is a highly potent and selective, oral, allosteric pan-Akt inhibitor.[2] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3] By binding to an allosteric site, TAS-117 induces a conformational change in the Akt protein, which prevents its phosphorylation and subsequent activation.[4] This leads to the inhibition of the downstream signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[5]

By inhibiting Akt, TAS-117 effectively blocks the downstream signaling of this pathway. This leads to the dephosphorylation of key Akt substrates, including:

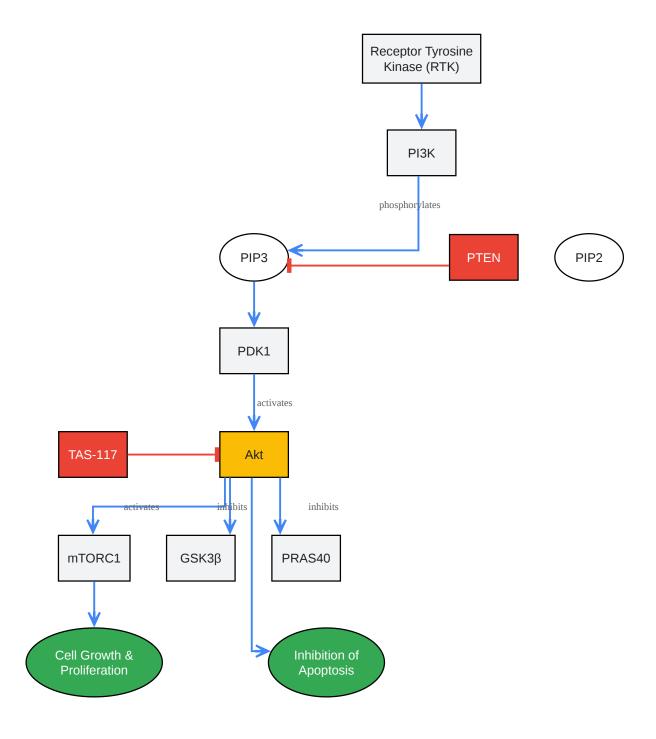
- mTORC1: A central regulator of cell growth and protein synthesis.
- GSK3β: Involved in glycogen metabolism and cell survival.
- PRAS40: A negative regulator of mTORC1.[6]



FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.

The inhibition of these downstream effectors ultimately leads to decreased cancer cell proliferation and increased apoptosis.

Signaling Pathway Diagram:





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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of TAS-117

Target	IC50 (nM)
Akt1	4.8[3]
Akt2	1.6[3]
Akt3	44[3]

Table 2: Summary of Clinical Trial Data for TAS-117



Trial Phase	Cancer Type(s)	Dosing Regimen	Key Efficacy Results	Key Safety Findings
Phase I	Advanced Solid Tumors	16 mg once daily or 24 mg (4 days on/3 days off)	4 confirmed partial responses in the safety assessment phase.[6]	Manageable safety profile. Most common grade ≥3 adverse events were hyperglycemia and maculopapular rash.[6]
Phase II (K- BASKET)	Advanced Solid Tumors with PI3K/Akt mutations	16 mg daily (GI cancers) or 24 mg (4 days on/3 days off) (non-GI cancers)	Overall Response Rate (ORR): 8%; Disease Control Rate (DCR): 23%; Median Progression-Free Survival (PFS): 1.4 months; Median Overall Survival (OS): 4.8 months.[5]	Most common grade 3/4 treatment-related adverse events were anorexia and hyperglycemia.
Phase II	Advanced Solid Tumors with germline PTEN- inactivating mutations	Not specified in abstract	Study ongoing to evaluate safety, tolerability, pharmacokinetic s, pharmacodynami cs, and antitumor activity.	Not yet reported.

Experimental Protocols



In Vitro Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-117 against the three Akt isoforms.

Materials:

- Recombinant human Akt1, Akt2, and Akt3 enzymes
- GSK3α peptide substrate
- ATP
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- TAS-117 hydrochloride dissolved in DMSO
- ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
- 384-well plates

Procedure:

- Prepare a serial dilution of TAS-117 in DMSO.
- In a 384-well plate, add the kinase buffer, the respective Akt enzyme, and the GSK3α peptide substrate.
- Add the serially diluted TAS-117 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.



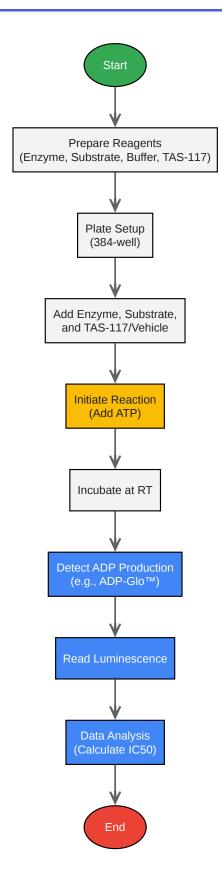




- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:





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Caption: A representative workflow for an in vitro kinase inhibition assay.



Cell Proliferation Assay (Representative Protocol)

Objective: To assess the effect of TAS-117 on the proliferation of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., NCI-N87, KPL-4)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- TAS-117 hydrochloride dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well plates

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of TAS-117 in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the serially diluted TAS-117 or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
- The luminescence signal is measured using a plate reader.
- The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.



In Vivo Xenograft Study (Representative Protocol)

Objective: To evaluate the antitumor efficacy of TAS-117 in a mouse xenograft model.

Materials:

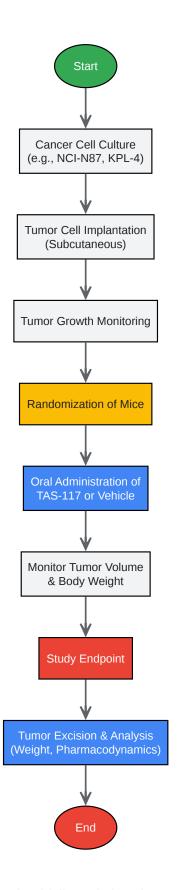
- Immunodeficient mice (e.g., BALB/c nude mice)
- Human cancer cell lines (e.g., NCI-N87, KPL-4)
- Matrigel
- TAS-117 hydrochloride formulated for oral administration
- Vehicle control

Procedure:

- Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of medium and Matrigel and subcutaneously injected into the flank of the immunodeficient mice.
- Tumor growth is monitored regularly using calipers.
- When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- TAS-117 is administered orally at various dose levels once daily for a specified duration. The control group receives the vehicle.
- Tumor volume and body weight are measured at regular intervals.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Tumor growth inhibition (TGI) is a common metric used.
- For pharmacodynamic studies, tumor samples can be collected at different time points after drug administration to analyze the phosphorylation status of Akt and its downstream targets.



Experimental Workflow Diagram:



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Caption: A general workflow for an in vivo xenograft study.

Conclusion

TAS-117 hydrochloride is a potent and selective allosteric pan-Akt inhibitor that has demonstrated promising antitumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, which involves the specific inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its development as a targeted cancer therapy. This technical guide has provided an in-depth overview of the discovery, synthesis, and preclinical characterization of TAS-117, offering valuable insights for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAS-117 in various cancer types.

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